molecular formula C9H11NO4 B8295675 Ethyl 2-propargyloxyimino-3-oxobutyrate

Ethyl 2-propargyloxyimino-3-oxobutyrate

Cat. No.: B8295675
M. Wt: 197.19 g/mol
InChI Key: JNVCJNNZBBWSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-propargyloxyimino-3-oxobutyrate is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-oxo-2-prop-2-ynoxyiminobutanoate

InChI

InChI=1S/C9H11NO4/c1-4-6-14-10-8(7(3)11)9(12)13-5-2/h1H,5-6H2,2-3H3

InChI Key

JNVCJNNZBBWSSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOCC#C)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydroxyimino-3-oxobutyrate (syn isomer, 56.7 g), N,N-dimethylformamide (280 ml), potassium carbonate (72.3 g) and propargyl bromide (43 g) was stirred at room temperature for 4 hrs. The reaction mixture was treated in a conventional manner to give ethyl 2-propargyloxyimino-3-oxobutyrate (syn isomer, 71.2 g).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxyimino-3-oxobutyrate (syn isomer, 56.7 g.), N,N-dimethylformamide (280 ml.), potassium carbonate (72.3 g.) and propargyl bromide (43 g.) were treated in a similar manner to that of Example F (1) to give ethyl 2-propargyloxyimino-3-oxobutyrate (syn isomer, 71.2 g.).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
[Compound]
Name
Example F ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

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